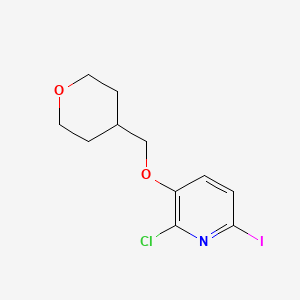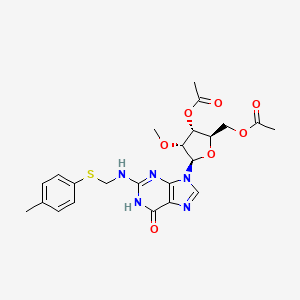
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, iodine, and a tetrahydro-2H-pyran-4-yl methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative to introduce the chlorine and iodine substituents. This is followed by the protection of the hydroxyl group using tetrahydro-2H-pyran. The final step involves the coupling of the protected hydroxyl group with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with various biomolecules.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing more complex molecules through various reactions.
作用機序
The mechanism of action of 2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the tetrahydro-2H-pyran group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: Lacks the iodine substituent, which may affect its reactivity and applications.
6-Iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: Lacks the chlorine substituent, leading to different chemical properties.
2-Chloro-6-iodopyridine: Does not have the tetrahydro-2H-pyran-4-yl methoxy group, which can impact its solubility and biological activity.
Uniqueness
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is unique due to the combination of chlorine, iodine, and the tetrahydro-2H-pyran-4-yl methoxy group on the pyridine ring. This unique substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-chloro-6-iodo-3-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c12-11-9(1-2-10(13)14-11)16-7-8-3-5-15-6-4-8/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUWINJPZJGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)




![4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid](/img/structure/B8197850.png)

![6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8197867.png)



